![molecular formula C10H15NO3 B2712911 Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate CAS No. 21933-15-3](/img/structure/B2712911.png)
Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate is a chemical compound with the linear formula C10H15NO3 . It has a molecular weight of 197.24 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate and similar compounds has been a topic of interest in the field of organic chemistry . The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of this compound, is the central core of the family of tropane alkaloids . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound is used in the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Drug Discovery
2-Azabicyclo [3.2.1]octanes, which include Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate, are nitrogen-containing heterocycles with significant potential in the field of drug discovery .
Synthesis of Cyclic Amino Acid Esters
The compound can be synthesized as a cyclic amino acid ester from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction .
X-ray Diffraction Studies
A single-crystal X-ray diffraction study was performed on a crystal grown from a dichloromethane/diethyl ether solution of Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate .
Synthesis of Strychnine
While the synthesis of (−)-strychnine started with an enantioselective hydrolysis of cis-3,5 diacetoxycyclopentene to access compound 30 .
Biomass Valorization
The compound is also being studied for the valorization of biomass-derived compounds through photochemical transformations .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-14-9(13)10-5-3-7(4-6-10)11-8(10)12/h7H,2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSDOPIVXVXHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate |
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